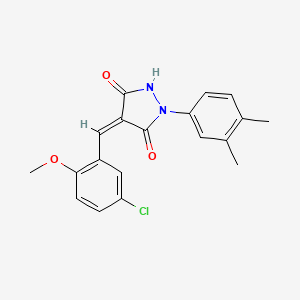![molecular formula C17H14N4O5 B5912619 ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 2-cyano-3-(3-nitro-5-phenoxyphenyl)-N-(phenyl)acrylamide and has a molecular formula of C24H18N4O5. In
作用機序
The mechanism of action of ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and induce DNA damage in cancer cells. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of using ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate in lab experiments is its potential as an anti-cancer agent. It has shown promising results in various studies and has the potential to be developed into a new cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate. One direction is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another direction is the study of its potential as a photosensitizer in photodynamic therapy for cancer treatment. Further studies are also needed to fully understand its mechanism of action and potential applications in other fields of scientific research.
合成法
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate can be synthesized through a simple reaction between ethyl cyanoacetate and 3-nitro-5-phenoxybenzaldehyde in the presence of ammonium acetate. The reaction occurs through a condensation reaction between the carbonyl group of ethyl cyanoacetate and the aldehyde group of 3-nitro-5-phenoxybenzaldehyde. The resulting compound is then purified through recrystallization to obtain pure ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate.
科学的研究の応用
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
ethyl (2Z)-2-cyano-2-[(3-nitro-5-phenoxyphenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-2-25-17(22)16(11-18)20-19-12-8-13(21(23)24)10-15(9-12)26-14-6-4-3-5-7-14/h3-10,19H,2H2,1H3/b20-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJINUOCIUPUKBR-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)

![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)
![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)

![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)

